Sodefrin acetate

Description

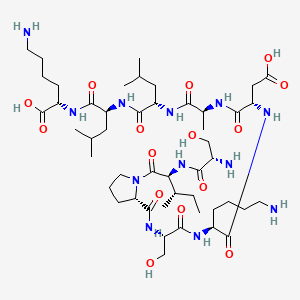

Sodefrin acetate is a decapeptide pheromone derived from sodefrin precursor-like factors (SPFs), a family of proteinaceous signaling molecules critical in salamander courtship behavior. SPFs are produced in specialized glands, such as the cloacal or cheek glands, and secreted during male courtship displays to attract females . These precursors undergo post-translational modifications, including glycosylation and cleavage, to release bioactive peptides like this compound .

Key characteristics of this compound include:

- Molecular Weight: Derived from SPF precursors (~20–25 kDa) after proteolytic processing .

- Function: Acts as a species-specific chemoattractant in Cynops pyrrhogaster (Japanese fire-bellied newt) .

- Expression: SPF transcripts dominate (84.8%) in the male dorsal gland during breeding seasons, with proteomic congruence between glandular transcripts and secreted proteins .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H86N12O15/c1-8-27(6)38(59-40(66)29(51)23-61)47(73)60-19-13-16-36(60)46(72)58-35(24-62)45(71)53-30(14-9-11-17-49)41(67)57-34(22-37(63)64)42(68)52-28(7)39(65)55-32(20-25(2)3)44(70)56-33(21-26(4)5)43(69)54-31(48(74)75)15-10-12-18-50/h25-36,38,61-62H,8-24,49-51H2,1-7H3,(H,52,68)(H,53,71)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,72)(H,59,66)(H,63,64)(H,74,75)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDVAMPMWFINFV-APUTZNCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H86N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1071.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodefrin acetate involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodefrin acetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure, potentially altering its biological activity.

Reduction: This reaction can be used to reduce disulfide bonds within the peptide, affecting its conformation.

Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to maintain the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Sodefrin acetate has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: Researchers study its role in amphibian reproductive behavior and pheromone signaling pathways.

Industry: It can be used in the development of bioactive compounds for various applications

Mechanism of Action

Sodefrin acetate exerts its effects by binding to specific receptors in the olfactory system of female newts. This binding triggers a signaling cascade that leads to changes in behavior, such as increased attraction to the male. The molecular targets involved include olfactory receptors and downstream signaling molecules that mediate the pheromone’s effects .

Comparison with Similar Compounds

Structural and Functional Analogues in the SPF Family

SPFs exhibit evolutionary diversification through gene duplication and neofunctionalization, leading to isoforms with distinct roles across salamandrid species . Below is a comparative analysis of SPF-derived compounds:

Table 1: Comparison of SPF-Derived Pheromones

Key Findings :

- Neofunctionalization: SPFs in Cynops and Notophthalmus underwent disulfide bond reshuffling, altering receptor binding compared to ancestral 1D-TFPs .

- Tissue-Specific Expression : In N. viridescens, SPFs are equally abundant in cheek and cloacal glands, suggesting dual signaling pathways .

- Proteolytic Diversity: Cynops courtship water contains full-length SPFs and smaller cleavage products (<10 kDa), indicating multiple bioactive fragments .

Comparison with Non-Pheromonal Acetates

While structurally distinct from SPF-derived peptides, other acetate-containing compounds highlight functional diversity:

Key Contrasts :

- Biological Specificity : this compound’s function is tied to precise receptor interactions, unlike broad-spectrum solvents like cyclohexyl acetate.

- Thermal Stability : Industrial acetates (e.g., cellulose acetate) withstand high temperatures, whereas proteinaceous pheromones denature easily .

Biological Activity

Sodefrin acetate is a decapeptide pheromone identified in certain amphibians, particularly newts, where it plays a critical role in reproductive behavior. This compound has garnered attention for its unique biological activities, particularly in the context of pheromone signaling and sexual attraction.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The synthesis often involves protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its biological activity is retained.

This compound exerts its biological effects by binding to specific receptors in the olfactory system of female newts. This binding initiates a signaling cascade that enhances female attraction to males during the breeding season. The receptors involved include olfactory receptors that mediate the pheromone's effects, leading to behavioral changes such as increased courtship responses .

Biological Activity and Case Studies

Research indicates that this compound has significant implications in the field of chemical communication among amphibians. Here are key findings from various studies:

- Pheromone Signaling : this compound has been shown to attract female newts during mating seasons. In controlled experiments, synthetic sodefrin demonstrated female-attracting activity comparable to that of the native peptide, confirming its role as a sex pheromone .

- Chemotaxis Studies : In one study, female Cynops pyrrhogaster (red-bellied newt) exhibited chemotaxis towards homogenates from male glands known to secrete sodefrin. This response was significantly diminished when treated with trypsin, indicating that the pheromone's activity is protein-based and sensitive to enzymatic degradation .

- Cellular Responses : Electrophysiological studies revealed that vomeronasal cells from sexually developed male newts responded to sodefrin with an increase in intracellular calcium levels, demonstrating the physiological basis for the pheromone's action at the cellular level .

Comparative Analysis with Similar Compounds

This compound is unique among amphibian pheromones due to its specific amino acid sequence and small size. It can be compared with other related compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Sodefrin Precursor-like Factors (SPFs) | Various amphibians | Similar roles in pheromone signaling |

| Plethodontid Receptivity Factor (PRF) | Plethodontid salamanders | Involved in reproductive behavior |

| Plethodontid Modulating Factor (PMF) | Various amphibians | Functions similarly to sodefrin |

Q & A

Q. What are the primary structural features of Sodefrin acetate that contribute to its pheromonal activity in urodele amphibians?

this compound is a proteinaceous pheromone homolog derived from precursor proteins, characterized by post-translational modifications such as C-terminal amidation. Its bioactive form includes conserved peptide motifs critical for receptor binding, as observed in homologs like salamandrin-I . Structural validation techniques like mass spectrometry and circular dichroism are essential for confirming its conformation and stability.

Q. How is this compound synthesized in amphibian species, and what are its biosynthetic precursors?

this compound originates from sodefrin precursor-like factors (SPFs), with transcriptome studies identifying distinct alpha and beta forms in urodele cloacal glands . Biosynthesis involves enzymatic cleavage of precursor proteins, followed by acetylation. RNA sequencing and proteomic profiling are standard methodologies for tracing biosynthetic pathways.

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in reported binding affinities of this compound across salamander species?

Discrepancies in receptor binding data require standardized assays (e.g., surface plasmon resonance [SPR] or isothermal titration calorimetry [ITC]) and cross-species controls. Meta-analytical approaches should integrate phylogenetic data to account for receptor variability. Replicating studies in independent labs with shared protocols enhances reliability .

Q. How should researchers design multi-omics studies to investigate the role of this compound in amphibian reproductive behavior?

Integrate transcriptomics (cloacal gland RNA-seq), proteomics (pheromone identification via LC-MS), and ethological assays (courtship behavior quantification). Data fusion tools, such as weighted correlation network analysis, can identify gene-protein-behavior linkages .

Q. What are the key considerations for ensuring reproducibility in behavioral assays measuring this compound responses in female axolotls?

Environmental controls (e.g., water pH, temperature), blinding protocols, and statistical power analysis (≥80% power, p < 0.05) are critical. Detailed methodology sections must specify stimulus delivery systems (e.g., diffusion rates) and response metrics (e.g., approach latency) .

Q. Which advanced spectroscopic methods are most effective for characterizing in vivo interactions between this compound and olfactory receptors?

Cryogenic electron microscopy (cryo-EM) resolves receptor-ligand complexes at near-atomic resolution, while nuclear Overhauser effect spectroscopy (NOESY) NMR tracks dynamic binding interactions. In situ hybridization localizes receptor expression in olfactory epithelia .

Q. How can researchers address challenges in synthesizing bioactive this compound analogs with modified stability profiles?

Solid-phase peptide synthesis (SPPS) enables precise residue substitutions. Post-synthetic acetylation and HPLC purification ensure homogeneity. Stability assays under physiological conditions (pH 7.4, 25°C) validate analog durability .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound-mediated courtship behavior studies?

Non-linear regression (e.g., Hill equation) models EC₅₀ values, while mixed-effects ANOVA accounts for individual variability. Bootstrap resampling minimizes Type I errors in small-sample studies .

Q. How should conflicting data regarding the ecological specificity of this compound be reconciled in cross-species pheromone studies?

Phylogenetic comparative methods assess evolutionary conservation of receptor compatibility. Controlled exposure experiments (e.g., heterospecific mating trials) quantify ecological specificity, while niche overlap indices contextualize findings .

Q. What methodologies enable real-time monitoring of this compound release dynamics during amphibian courtship rituals?

Microdialysis probes coupled with LC-MS provide temporal resolution of pheromone secretion. Synchronized high-speed videography and chemometric analysis correlate chemical gradients with behavioral transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.